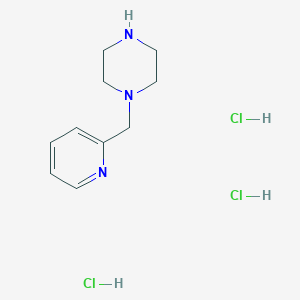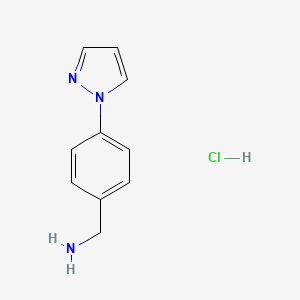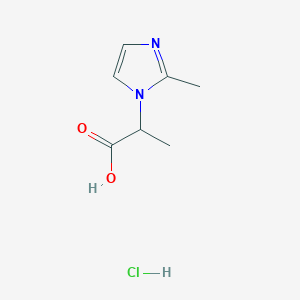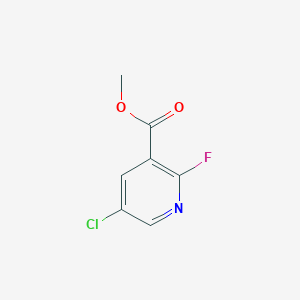![molecular formula C12H21Cl3N2O B1419729 3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride CAS No. 1185300-70-2](/img/structure/B1419729.png)
3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride
Vue d'ensemble
Description
3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C12H19ClN2O•2HCl and a molecular weight of 315.67 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H19ClN2O.2ClH/c1-3-15(4-2)7-8-16-12-6-5-10(14)9-11(12)13;;/h5-6,9H,3-4,7-8,14H2,1-2H3;2*1H . This indicates that the molecule contains a chloroaniline group attached to a diethylaminoethoxy group.Applications De Recherche Scientifique
Synthesis and Reactivity : This compound is used in the synthesis of various chemicals. For instance, it has been involved in the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, which demonstrates characteristics like high yield, good quality, and little environmental pollution (Wen Zi-qiang, 2007).
Nucleophilic Substitution Reactions : Research shows that compounds similar to 3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride are highly reactive in nucleophilic substitution reactions, indicating their potential use in creating a wide range of derivatives for various applications (S. Tsunoda et al., 1976).
Formation of Complex Chemical Structures : This compound is utilized in the formation of complex chemical structures like 3H-Chlorohexidine dihydrochloride, indicating its significance in more intricate chemical synthesis processes (F. Drahowzal, Franz Wiesinger, 1978).
Solid-State Transformations : In some studies, similar compounds have shown interesting phenomena like reversible hydration/dehydration solid-state transformation, which can be significant in the development of new materials (V. Chernyshev et al., 2012).
Antimicrobial Activity : Derivatives of similar compounds have been investigated for their antimicrobial activity, highlighting the potential application of 3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride in developing new antimicrobial agents (O. M. Habib et al., 2013).
Pharmacological Applications : While avoiding specifics on drug use and dosage, it's notable that similar compounds have been synthesized for their potential use in pharmacology, such as in antiplatelet activities (M. Mazzei et al., 1990).
Insecticide Synthesis : This compound has been used in the synthesis of insecticides, showcasing its utility in agricultural chemistry (Wen Zi-qiang, 2008).
Biotransformation Studies : Biotransformation of similar chemicals has been studied, indicating the importance of 3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride in understanding metabolic pathways and degradation processes of synthetic compounds (G. Kolar, J. Schlesiger, 1975).
Optical and Electronic Properties : Research has also focused on the unique properties of similar compounds, like their optical and electronic characteristics, which can be vital in developing new materials for electronics and photonics (J. Nakayama et al., 1998).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-4-[2-(diethylamino)ethoxy]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O.2ClH/c1-3-15(4-2)7-8-16-12-6-5-10(14)9-11(12)13;;/h5-6,9H,3-4,7-8,14H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFDAGKWIVVFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[2-(diethylamino)ethoxy]aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2S)-2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1419646.png)

![N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethyl]propanamide](/img/structure/B1419649.png)



![[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1419657.png)
![2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole](/img/structure/B1419659.png)



![methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1419665.png)

